molecular formula C16H12N2O2S B2397492 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207049-91-9

4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2397492
CAS No.: 1207049-91-9
M. Wt: 296.34
InChI Key: GVODYTPAYMHMAQ-UHFFFAOYSA-N
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Description

4-(m-Tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a high-purity chemical reagent intended for research applications. This compound belongs to the 1,4-benzothiazine class of heterocycles, a scaffold recognized in medicinal chemistry for its diverse biological potential . While specific pharmacological data for this exact analogue is not fully established in the current literature, closely related 1,4-benzothiazine derivatives have been identified as activators of ATP-sensitive potassium (K-ATP) channels, which are critical targets in metabolic research . Furthermore, structural analogues based on the 1,4-benzothiazine core have been the subject of recent investigations as novel antibacterial agents, with some designed to target bacterial peptide deformylase (PDF) in pathogens like Staphylococcus aureus . The 1,1-dioxide (sulfone) group is a common feature in bioactive molecules and can significantly influence the compound's electronic properties and binding affinity. Researchers may find this compound valuable for exploring new chemical space in areas such as ion channel modulation, antimicrobial agent development, and general structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-12-5-4-6-13(9-12)18-11-14(10-17)21(19,20)16-8-3-2-7-15(16)18/h2-9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVODYTPAYMHMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the condensation of 2,2′-dithiodianiline with methyl aryl ketones. The reaction is promoted by azobisisobutyronitrile (AIBN) and carried out in acetic acid at elevated temperatures . This method yields the desired thiazine derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of thiazine compounds can exhibit significant antimicrobial effects against various pathogens. For instance, thiazine derivatives have been evaluated for their efficacy against resistant strains of bacteria and fungi .
  • Anticancer Activity : Compounds within the thiazine family have been investigated for their potential anticancer properties. Research suggests that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity Evaluation

A study evaluated a series of thiazine derivatives against common bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL, showcasing their potential as effective antimicrobial agents .

Anticancer Research

In another research project focused on anticancer properties, several thiazine derivatives were synthesized and tested against human cancer cell lines. The findings revealed that some compounds significantly reduced cell viability compared to control groups, indicating their potential as novel anticancer agents .

Data Table: Comparative Analysis of Thiazine Derivatives

Compound NameStructural FeaturesBiological ActivityReference
This compoundThiazine ring with m-tolyl substituentAntimicrobial, Anticancer
6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrileFluorinated variantEnhanced Anticancer Activity
Benzothiazine Derivative XVarious substitutionsAnti-inflammatory

Mechanism of Action

The mechanism of action of 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with various molecular targets. In medicinal applications, it acts as an inhibitor of topoisomerase II alpha, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a) 8-Fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide ()

  • Structural Differences : The fluorinated derivative introduces electron-withdrawing effects at position 8 and a bulky 3,4,5-trimethoxyphenyl group at position 3.
  • Synthetic Pathway : Similar to the target compound but requires fluorinated precursors and selective protection/deprotection steps.

b) Methyl 7-fluoro-4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide ()

  • Structural Differences : Replaces the nitrile group with a carboxylate ester and introduces fluorine at position 5.
  • Impact : The ester group improves solubility in polar solvents compared to the nitrile analogue. Fluorination at position 7 may alter electronic distribution, affecting reactivity in nucleophilic substitutions .

c) N-Butyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide ()

  • Structural Differences : Contains a hydroxyl group at position 4, a methyl group at position 2, and a butyl carboxamide at position 3.
  • Impact : The hydroxyl group enables hydrogen bonding, enhancing crystallinity and thermal stability. The carboxamide moiety increases hydrophilicity, contrasting with the nitrile’s hydrophobic nature .
Functional Group Modifications

a) Carbonitrile vs. Carboxamide/Carboxylate

  • Nitrile Group (Target Compound) : Imparts strong electron-withdrawing effects, enhancing electrophilic reactivity. This makes the compound suitable for further functionalization (e.g., hydrolysis to amides or carboxylic acids) .
  • Carboxamide/Carboxylate () : Improve solubility but reduce electrophilicity. Carboxylates are more prone to hydrolysis under basic conditions compared to nitriles.

b) Sulfone vs. Thione/Sulfide Derivatives

  • 1,1-Dioxide (Target Compound) : The sulfone group increases oxidative stability and rigidity compared to thione or sulfide analogues. For example, benzo[1,4]oxathiins () exhibit lower thermal stability due to the absence of sulfone groups .

Biological Activity

The compound 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including data tables and case studies, to present a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazine ring fused with a benzene structure and a nitrile functional group. Its molecular formula is C_{13}H_{10}N_2O_2S, which contributes to its potential reactivity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of benzothiazine compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that thiazine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research has highlighted the potential of these compounds in inhibiting cancer cell proliferation.
  • Antidiabetic Effects : Certain derivatives have been noted for their ability to modulate insulin release.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against various bacterial strains.

Bacterial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Bacillus subtilisStrong inhibition

Anticancer Activity

A study conducted on human colon adenocarcinoma cell lines (HT-29 and LS180) revealed that thiazine derivatives could significantly decrease cell proliferation. The mechanism involved cell cycle arrest and modulation of specific proteins involved in cell growth.

Case Study: HT-29 Cell Line

In vitro studies demonstrated that treatment with this compound resulted in:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against HT-29 cells.
  • Mechanism of Action : Flow cytometry indicated an increase in G0/G1 phase arrest and downregulation of cyclin D1 and CDK4 proteins .

Antidiabetic Effects

Research has indicated that certain benzothiazine derivatives can influence insulin release from pancreatic beta cells. A notable finding is that these compounds can activate K(ATP) channels, leading to hyperpolarization of the beta cell membrane and inhibition of glucose-stimulated insulin secretion.

Table 2: Effects on Insulin Release

Compound Effect on Insulin Release Reference
7-chloro-3-methyl-benzothiazineInhibitory
4-(m-tolyl)-benzothiazineModerate inhibition

Q & A

Q. What are the recommended synthetic routes for 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from 2-aminobenzenethiol and carbonyl precursors. A common approach includes cyclization under acidic or basic conditions to form the thiazine ring, followed by sulfonation and nitrile group introduction. Key optimization parameters include solvent selection (e.g., DMF for polar intermediates), temperature control (60–120°C for cyclization), and catalysts like palladium for cross-coupling reactions. For reproducibility, ensure stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of thiol to carbonyl) and inert atmosphere to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods:

  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%).
  • NMR : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and ¹³C NMR (nitrile carbon at ~115 ppm).
  • FT-IR : Verify sulfone (S=O stretching at 1300–1350 cm⁻¹) and nitrile (C≡N at 2200–2260 cm⁻¹) groups.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for definitive stereochemical confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for ion channel studies) and solvent controls (DMSO ≤0.1%).
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to account for metabolite interference.
  • Docking studies : Compare binding affinities to target proteins (e.g., voltage-gated sodium channels) using software like AutoDock Vina to correlate structural motifs with activity .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Focus on modular modifications:

  • Core substitutions : Replace the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects.
  • Sulfone vs. sulfide : Synthesize the non-oxidized sulfide analog to evaluate sulfone’s role in target binding.
  • Nitrile bioisosteres : Substitute the nitrile with tetrazole or carboxylate groups to modulate polarity and solubility. Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with activity trends .

Q. What advanced analytical techniques address challenges in characterizing degradation products?

  • LC-HRMS : Identify degradation fragments via exact mass measurements (e.g., m/z 392.5 → 245.3 after sulfone cleavage).
  • Tandem MS/MS : Fragment ions at m/z 178 (benzo-thiazine core) confirm structural stability.
  • Solid-state NMR : Monitor amorphous vs. crystalline phase changes under stress conditions (heat, humidity) .

Methodological Considerations

Q. What experimental designs are optimal for assessing enantioselective synthesis pathways?

  • Chiral chromatography : Use Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computed ECD data (e.g., TDDFT calculations).
  • Catalyst screening : Test chiral ligands (e.g., BINAP) in asymmetric cyclization reactions to improve enantiomeric excess (ee >90%) .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to optimize LogP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration.
  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns to identify stable binding conformations.
  • QSAR models : Train models on datasets with measured IC₅₀ values to prioritize synthetic targets .

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